molecular formula C15H15BrOZn B14886730 3-(2,4-Dimethylphenoxymethyl)phenylZinc bromide

3-(2,4-Dimethylphenoxymethyl)phenylZinc bromide

Cat. No.: B14886730
M. Wt: 356.6 g/mol
InChI Key: JGCDMTGDLJVOIT-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,4-dimethylphenoxymethyl)phenylzinc bromide, 0.25 M in tetrahydrofuran (THF): is an organozinc reagent commonly used in organic synthesis. This compound is a member of the organozinc halides, which are known for their utility in various chemical transformations, particularly in cross-coupling reactions. The presence of the zinc atom bonded to the aromatic ring makes it a valuable intermediate in the formation of carbon-carbon bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-dimethylphenoxymethyl)phenylzinc bromide typically involves the reaction of 3-(2,4-dimethylphenoxymethyl)phenyl bromide with zinc in the presence of a suitable solvent like THF. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the zinc reagent. The general reaction scheme is as follows:

3-(2,4-dimethylphenoxymethyl)phenyl bromide+Zn3-(2,4-dimethylphenoxymethyl)phenylzinc bromide\text{3-(2,4-dimethylphenoxymethyl)phenyl bromide} + \text{Zn} \rightarrow \text{this compound} 3-(2,4-dimethylphenoxymethyl)phenyl bromide+Zn→3-(2,4-dimethylphenoxymethyl)phenylzinc bromide

Industrial Production Methods: On an industrial scale, the preparation of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of high-purity reagents and solvents is crucial to avoid contamination and side reactions. The reaction conditions are optimized to maximize the conversion of the starting material to the desired organozinc compound.

Chemical Reactions Analysis

Types of Reactions: 3-(2,4-dimethylphenoxymethyl)phenylzinc bromide undergoes various types of reactions, including:

    Nucleophilic substitution: It can react with electrophiles to form new carbon-carbon bonds.

    Transmetalation: It can transfer its organic group to other metals, such as palladium or nickel, in cross-coupling reactions.

    Oxidation: It can be oxidized to form the corresponding phenol or ketone.

Common Reagents and Conditions:

    Electrophiles: Alkyl halides, acyl chlorides, and aldehydes.

    Catalysts: Palladium or nickel catalysts are often used in cross-coupling reactions.

    Solvents: THF is commonly used due to its ability to stabilize the organozinc reagent.

Major Products:

    Aryl-alkyl compounds: Formed through nucleophilic substitution.

    Aryl ketones: Formed through oxidation reactions.

    Biaryl compounds: Formed through cross-coupling reactions.

Scientific Research Applications

Chemistry:

    Cross-coupling reactions: Used in the synthesis of complex organic molecules, including pharmaceuticals and natural products.

    Synthesis of polymers: Utilized in the preparation of functionalized polymers with specific properties.

Biology and Medicine:

    Drug development: Employed in the synthesis of biologically active compounds and drug candidates.

    Bioconjugation: Used to attach organic molecules to biomolecules for research and therapeutic purposes.

Industry:

    Material science: Applied in the development of advanced materials with unique properties.

    Agricultural chemicals: Used in the synthesis of agrochemicals and pesticides.

Mechanism of Action

The mechanism by which 3-(2,4-dimethylphenoxymethyl)phenylzinc bromide exerts its effects involves the formation of a reactive organozinc intermediate. This intermediate can undergo various transformations, depending on the reaction conditions and the nature of the electrophile. The zinc atom acts as a nucleophile, attacking the electrophilic center of the substrate to form a new carbon-carbon bond. The molecular targets and pathways involved are primarily determined by the specific reaction being carried out.

Comparison with Similar Compounds

    Phenylzinc bromide: A simpler organozinc reagent used in similar types of reactions.

    3-(4-dimethylaminophenyl)phenylzinc bromide: Another organozinc compound with different substituents on the aromatic ring.

Uniqueness:

    Substituent effects: The presence of the 2,4-dimethylphenoxymethyl group in 3-(2,4-dimethylphenoxymethyl)phenylzinc bromide imparts unique reactivity and selectivity in chemical reactions.

    Stability: The compound’s stability in THF makes it a convenient reagent for various synthetic applications.

Properties

Molecular Formula

C15H15BrOZn

Molecular Weight

356.6 g/mol

IUPAC Name

bromozinc(1+);2,4-dimethyl-1-(phenylmethoxy)benzene

InChI

InChI=1S/C15H15O.BrH.Zn/c1-12-8-9-15(13(2)10-12)16-11-14-6-4-3-5-7-14;;/h3-4,6-10H,11H2,1-2H3;1H;/q-1;;+2/p-1

InChI Key

JGCDMTGDLJVOIT-UHFFFAOYSA-M

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=CC=C[C-]=C2)C.[Zn+]Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.